molecular formula C6H6N4OS B2716648 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 210051-31-3

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2716648
CAS No.: 210051-31-3
M. Wt: 182.2
InChI Key: OFRABEQBPYRUPN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 210051-31-3) is a versatile chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. This compound features a thienopyrimidine core, a scaffold known for its structural resemblance to natural purines, which allows it to interact effectively with various biological targets . The primary research value of this hydrazine-substituted derivative lies in its role as a key precursor for the synthesis of a wide array of complex heterocyclic systems. Its reactive hydrazinyl group readily undergoes condensation and cyclization reactions with various electrophiles, enabling the construction of novel molecular architectures such as triazolothienopyrimidines and other fused ring systems . These synthesized derivatives are extensively investigated for their potential biological activities. A major focus of current research is on the development of novel anticancer therapies. Thienopyrimidine-based compounds have demonstrated promising cytotoxicity against a range of cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) . The mechanism of action is often associated with the inhibition of crucial cancer-related enzymes, particularly the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-Kinase (PI3K) pathways . By targeting these proteins, research compounds derived from this core structure can disrupt signaling pathways that control cell proliferation, survival, and metastasis. Researchers utilize this compound as a building block to generate libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its properties are consistent with its application in early-stage drug discovery efforts aimed at overcoming the global health challenge of cancer . Identifier Information: CAS Number: 210051-31-3 Molecular Formula: C6H6N4OS Molecular Weight: 182.20 g/mol SMILES: O=C1C(C=CS2)=C2N=C(NN)N1 This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c7-10-6-8-4(11)3-1-2-12-5(3)9-6/h1-2H,7H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRABEQBPYRUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating and the use of a primary amine .

Industrial Production Methods

Industrial production methods for thienopyrimidine derivatives, including 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, often utilize one-pot reactions. These methods are advantageous due to their efficiency and ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thienopyrimidines .

Scientific Research Applications

Medicinal Chemistry

2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation. For instance, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives were found to inhibit 17β-hydroxysteroid dehydrogenase type 1, which is crucial in estrogen metabolism and cancer progression .
  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains. In a study evaluating the antimicrobial activity of synthesized derivatives, compounds derived from thieno[2,3-d]pyrimidin-4(3H)-one displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Biochemical Research

The interactions of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one with biological targets have been a focal point in biochemical studies:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by targeting specific kinases and proteases involved in cellular signaling pathways. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a therapeutic agent .
  • Cellular Mechanisms : Research indicates that this compound modulates pathways related to inflammation and apoptosis, making it valuable for studying disease processes .

Material Science

In addition to its biological applications, 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one is explored in materials science for its unique properties:

  • Organic Electronics : The compound is being studied for potential use in organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs), where its electronic properties can be harnessed for energy applications .

Case Studies

StudyFindingsApplication
Prabhakar et al. (2019)Synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives with significant antibacterial activity against Staphylococcus aureus and Escherichia coliAntimicrobial research
MDPI Review (2022)Discussed the synthesis and therapeutic potential of pyrimidine derivatives including thieno[2,3-d]pyrimidin-4(3H)-oneMedicinal chemistry
Hilaris Publisher (2019)Evaluated the anticancer properties of thieno[2,3-d]pyrimidin-4(3H)-one derivativesCancer therapeutics

Mechanism of Action

The mechanism of action of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit specific kinases involved in cancer cell proliferation . The compound can also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Pyrido[2,3-d]pyrimidin-4-one Derivatives Compounds such as hydrazinylpyrido[2,3-d]pyrimidin-4-ones (e.g., derivatives 12–16) share structural similarity with the thieno analogue but replace the thiophene ring with a pyridine. Key findings include:

  • Antimicrobial Activity :
    • Electron-donating groups (e.g., OCH₃) at position 5 enhance activity against bacterial and fungal strains. Derivatives 13–16 (MIC: 2–8 µg/mL) outperformed reference drugs like ampicillin (MIC: 16 µg/mL) .
    • Substituents at position 2 (e.g., aryl rings with electron-donating groups) further boost anti-candidal activity .

B. Thieno[2,3-d]pyrimidin-4-one Derivatives

2-(Morpholin-4-yl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 724746-46-7): The morpholine group improves solubility and membrane permeability. This derivative’s molecular weight (313.38 g/mol) and polar surface area (60.9 Ų) suggest moderate bioavailability . Comparative data on biological activity are unavailable, but structural features align with kinase inhibitor scaffolds .

No direct activity data are reported, but furan-containing analogues are known for antibacterial properties .

3,6-Diethylthieno[2,3-d]pyrimidin-4-one (CAS 686333-99-3): Alkyl substituents (ethyl groups) increase lipophilicity (XLogP3: 2.1), favoring passive diffusion across biological membranes. This derivative’s exact therapeutic profile remains unexplored .

Key Observations :

  • Electron-Donating Groups (EDG): Pyrido derivatives with EDGs (e.g., OCH₃) at positions 5 and 2 show superior antimicrobial activity compared to thieno analogues, likely due to enhanced target binding .
  • Hydrazinyl Functionality: Both pyrido and thieno derivatives benefit from hydrazinyl groups, which improve solubility and enable Schiff base formation. However, pyrido derivatives are better characterized in anticancer contexts .
  • Thieno vs. Pyrrolo Scaffolds: Thieno derivatives exhibit narrower activity spectra than pyrrolo analogues, which show dual antibacterial/anticancer utility .

Biological Activity

2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to present a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one features a fused ring system comprising a thiophene and a pyrimidine ring. Its unique hydrazinyl substituent enhances its reactivity and biological profile compared to other thienopyrimidine derivatives.

The biological activity of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes, including phosphodiesterase and tyrosine kinases, which are crucial in cancer cell signaling pathways .
  • Cellular Interaction : It interacts with cellular components leading to alterations in gene expression and apoptosis in cancer cells .
  • Biochemical Pathways : Research indicates that similar thienopyrimidine derivatives selectively inhibit the PI3K pathway, which is pivotal in cancer progression.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one against various cancer cell lines:

Cell Line IC50 (µM) Activity
Prostate (PC3)5.0Significant cytotoxicity
Lung carcinoma (A549)7.5Moderate cytotoxicity
Hepatocellular (HepG2)6.0Significant cytotoxicity

These findings suggest that the compound has a potent effect on inhibiting cell proliferation in these cancer types .

Antimicrobial Activity

In addition to its anticancer properties, 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one has shown promising antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
E. coli15Effective against bacteria
S. aureus10Effective against bacteria
A. flavus20Effective against fungi

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Case Studies

Several case studies have highlighted the efficacy of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one:

  • Prostate Cancer Study : A study conducted on PC3 cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases.

Pharmacokinetics

The pharmacokinetic profile of similar thienopyrimidine derivatives indicates favorable absorption and bioavailability. These compounds typically exhibit good solubility and stability under physiological conditions, making them suitable candidates for further drug development.

Q & A

Q. Q1. What are the established synthetic routes for 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized for higher yields?

Answer:

  • Core synthesis: Start with 2-aminothiophene-3-carboxylate derivatives. React with formic acid under reflux (16–18 hours) to form the thieno[2,3-d]pyrimidin-4-one scaffold .
  • Hydrazine functionalization: Introduce hydrazine hydrate in the presence of cyclic amines (e.g., piperidine) to substitute at the 2-position, yielding hydrazinyl derivatives. Optimal conditions include a 1:1.5:3.6 molar ratio of ester:lactam:PCl₃ at 368–371 K .
  • Yield optimization: Use excess hydrazine (2–3 eq.) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives?

Answer:

  • XRD analysis: Resolve crystallographic details (e.g., bond angles, packing motifs) for unambiguous structural confirmation .
  • NMR spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., hydrazinyl protons at δ 4.5–5.5 ppm) .
  • Mass spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Purity assessment: Employ HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .

Biological Activity Profiling

Q. Q3. How can researchers evaluate the pharmacological potential of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives?

Answer:

  • Receptor binding assays: Measure affinity for targets like 5-HT1A using radioligand displacement (e.g., [³H]-8-OH-DPAT) with Ki values <1 nM indicating high potency .
  • Kinase inhibition studies: Screen against FGFR1 via ATP-competitive assays (IC₅₀ values <100 nM suggest therapeutic relevance) .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .

Structure-Activity Relationship (SAR) Exploration

Q. Q4. What structural modifications enhance the bioactivity of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives?

Answer:

  • Hydrazine substitution: Replace hydrazine with acetylacetone or isothiocyanates to form pyrazole or thiosemicarbazide derivatives, improving solubility and target engagement .
  • Ring functionalization: Introduce methyl/phenyl groups at the 3- or 5-positions to modulate steric effects and receptor selectivity .
  • Heterocyclic fusion: Attach thiopyrano or cyclopenta rings to enhance lipophilicity and blood-brain barrier penetration .

Contradictory Data Analysis

Q. Q5. How should researchers address discrepancies in reported synthesis yields or biological activities?

Answer:

  • Reproduce conditions: Verify critical parameters (e.g., reagent ratios, temperature) from conflicting studies . Example: A 16-hour reflux in formic acid vs. 24-hour reflux in acetic acid may explain yield variations.
  • Validate assays: Cross-check biological data using standardized protocols (e.g., same cell lines, receptor isoforms) .
  • Computational modeling: Use docking studies (e.g., AutoDock Vina) to rationalize activity differences based on substituent effects .

Mechanistic Insights

Q. Q6. What mechanistic pathways explain the biological activity of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives?

Answer:

  • Receptor antagonism: Hydrazinyl groups form hydrogen bonds with Ser159/Thr160 in the 5-HT1A binding pocket, stabilizing the inactive receptor state .
  • Kinase inhibition: The thienopyrimidinone core mimics ATP’s adenine moiety, competing for the FGFR1 active site .
  • ROS modulation: Thiophene rings scavenge reactive oxygen species (ROS), contributing to anticancer effects in oxidative stress models .

Advanced Applications in Drug Design

Q. Q7. How can this scaffold be leveraged to develop multitargeted therapeutics?

Answer:

  • Hybrid molecules: Conjugate with arylpiperazines (e.g., 4-(2-methoxyphenyl)-piperazine) for dual 5-HT1A/α1A receptor modulation .
  • Prodrug strategies: Mask hydrazine as a Schiff base (e.g., with salicylaldehyde) to improve stability and bioavailability .
  • Combination therapy: Pair with cisplatin or doxorubicin to enhance chemosensitivity in resistant cancers .

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